N-(Phenylcarbamoyl)-D-tryptophan
Description
N-(Phenylcarbamoyl)-D-Tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by a phenylcarbamoyl group (-NH-C(O)-C₆H₅) attached to the D-enantiomer of tryptophan. The D-configuration confers metabolic stability, as D-amino acids are less susceptible to enzymatic degradation compared to their L-counterparts.
Properties
CAS No. |
827612-57-7 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)/t16-/m1/s1 |
InChI Key |
SUHPKKRWPTWCDN-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring The final step involves the formation of the propanoic acid moiety through a series of oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The phenylurea group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring is known to interact with various protein targets, while the phenylurea group can form hydrogen bonds with amino acid residues . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The phenylcarbamoyl group is a critical functional moiety shared among the following compounds, but differences in core structures and substituents lead to varied properties:
N-Fmoc-6-methyl-L-Tryptophan
- Structural Differences :
- Replaces the phenylcarbamoyl group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Features an L-tryptophan backbone with a methyl group at the 6-position of the indole ring.
- Key Properties :
- The 6-methyl group enhances chemical stability and alters steric interactions in peptide synthesis.
- Fmoc protection is labile under basic conditions, whereas phenylcarbamoyl groups may exhibit different cleavage kinetics.
- Applications : Primarily used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy .
N-(Phenylcarbamoyl)benzamide
- Structural Differences :
- A benzamide core with a phenylcarbamoyl substituent instead of a tryptophan backbone.
- Key Properties :
- Applications : Investigated as a lead compound for anticancer drug development.
3-(Phenylcarbamoyl)benzoic acid
- Structural Differences :
- Phenylcarbamoyl group attached to the 3-position of a benzoic acid ring.
- Key Properties :
- The carboxylic acid group introduces acidity (pKa ~4–5), influencing solubility and ionization at physiological pH.
- Regioisomerism (2-, 3-, or 4-substitution) significantly impacts biological activity; the 3-substituted derivative shows distinct enzyme-binding profiles .
N-(Phenylcarbamoyl)-L-leucyl-L-leucine
- Structural Differences :
- Dipeptide (leucine-leucine) with a phenylcarbamoyl group.
- Key Properties :
- The leucine residues enhance hydrophobicity, promoting membrane permeability.
- Demonstrates protease resistance due to steric hindrance from the phenylcarbamoyl group.
- Applications : Used in studying peptide stability and protein-protein interactions .
Physicochemical Properties
| Property | N-(Phenylcarbamoyl)-D-Tryptophan | N-Fmoc-6-methyl-L-Tryptophan | N-(Phenylcarbamoyl)benzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~353 (estimated) | 438 | 240 |
| Solubility | Low (hydrophobic indole) | Low in water, high in DMF | Moderate in DMSO |
| LogP | ~3.5 (estimated) | 4.2 | 2.8 |
| Key Functional Groups | Indole, phenylcarbamoyl | Indole, Fmoc, methyl | Benzamide, phenylcarbamoyl |
Biological Activity
N-(Phenylcarbamoyl)-D-tryptophan is a derivative of D-tryptophan, an essential amino acid that plays a critical role in various biological processes. This compound is particularly notable for its potential pharmacological properties and interactions within the body, especially concerning neurotransmitter regulation and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of D-Tryptophan and Its Derivatives
D-Tryptophan is known for its involvement in the synthesis of serotonin and melatonin through its metabolic pathways. It is primarily metabolized via two pathways: the serotonin pathway and the kynurenine pathway. The serotonin pathway leads to the production of serotonin (5-HT), which is crucial for mood regulation, while the kynurenine pathway produces metabolites like kynurenine and niacin, which are involved in immune responses and neuroprotection .
This compound exhibits several biological activities that can be attributed to its structural properties:
- Neurotransmitter Regulation : It modulates levels of D-amino acid neurotransmitters in the brain, including D-serine, which acts as a co-agonist at NMDA receptors. This modulation may influence synaptic transmission and neuroplasticity .
- Anti-inflammatory Properties : Similar to other tryptophan derivatives, it may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses .
- Cytotoxicity and Cell Viability : In vitro studies indicate that this compound can affect cell viability and induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various tryptophan derivatives, including this compound, on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, with mechanisms involving apoptosis confirmed through TUNEL assays .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of tryptophan derivatives against oxidative stress-induced neuronal damage. This compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels in neuronal cultures .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key steps in synthesizing N-(Phenylcarbamoyl)-D-tryptophan, and how is purity validated?
Methodological Answer: The synthesis involves coupling D-tryptophan with phenylcarbamoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Post-reaction, the product is purified via recrystallization using ethanol. Purity validation employs:
- UV-Vis spectroscopy (Shimadzu HP 8452) for absorbance profiling.
- FT-IR (Jasco 5300) to confirm functional groups (e.g., carbamate C=O stretch at ~1680 cm⁻¹).
- NMR (Hitachi R-1900-90 MHz) for structural elucidation (e.g., aromatic proton integration).
- Mass spectrometry (JEOL-JMS 600) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 337.4) .
Q. How is molecular docking applied to predict the anticancer activity of this compound?
Methodological Answer: Molecular docking (Molegro Virtual Docker) predicts binding affinity between the compound and target receptors (e.g., checkpoint kinase 1, CHK1). Key steps:
Receptor Preparation : Retrieve CHK1 crystal structure (PDB: 2YWP) and remove water molecules.
Ligand Optimization : Generate 3D conformers of the compound using ChemBio 3D Ultra.
Docking Parameters : Grid size 15 Å, energy minimization with Amber forcefield.
Rerank Score (RS) Analysis : A lower RS (e.g., −72.06 kcal/mol for this compound vs. −32.15 kcal/mol for hydroxyurea) indicates stronger binding and higher predicted activity .
Q. What in vitro assays are used to evaluate cytotoxic activity, and what parameters indicate efficacy?
Methodological Answer:
- MTT Assay : HeLa cells are treated with the compound (0.1–10 mM) for 48 hrs. Viability is quantified via absorbance (570 nm) after formazan dissolution with SDS/HCl.
- IC₈₀ Calculation : Nonlinear regression (GraphPad Prism) determines the concentration inhibiting 80% cell growth. For this compound, IC₈₀ = 0.8 mM vs. 4.3 mM for hydroxyurea, indicating superior cytotoxicity .
Advanced Research Questions
Q. How can discrepancies between molecular docking predictions and molecular dynamics (MD) simulations be resolved for this compound?
Methodological Answer: While docking predicts binding affinity via RS, MD simulations (Amber package) assess stability over time (e.g., 100 ns trajectories). Key metrics:
- Binding Free Energy (ΔG) : Calculated via MM-PBSA. For this compound, ΔG = −17.92 ± 3.72 kcal/mol vs. −0.16 ± 0.79 kcal/mol for hydroxyurea, confirming stronger stabilization .
- Root Mean Square Deviation (RMSD) : <2 Å for ligand-receptor complexes indicates stable binding.
Resolution Strategy : Prioritize MD-derived ΔG over RS for late-stage optimization due to dynamic conformational sampling .
Q. What role do specific amino acid residues (e.g., Cys87, Leu137) play in the compound’s binding affinity?
Methodological Answer: Docking reveals critical interactions:
- Hydrogen Bonds : Cys87 and Leu137 stabilize the carbamoyl group.
- Steric Interactions : Glu85 forms π-alkyl contacts with the phenyl group.
| Residue | Interaction Type | Contribution to ΔG (kcal/mol) |
|---|---|---|
| Cys87 | H-bond | −3.2 ± 0.5 |
| Leu137 | H-bond | −2.8 ± 0.4 |
| Glu85 | Steric | −1.9 ± 0.3 |
| Mutagenesis studies (e.g., Cys87Ala) validate these residues as critical for activity . |
Q. How do ADMET predictions guide the optimization of this compound for preclinical development?
Methodological Answer: ADMET Predictor (pkCSM) evaluates:
- Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s) suggests oral bioavailability.
- Metabolism : CYP3A4 inhibition risk (IC₅₀ > 10 µM) is low.
- Toxicity : Ames test-negative (non-mutagenic).
Optimization Strategies : - Increase solubility via PEGylation if logP > 3.
- Reduce plasma protein binding (<90%) to enhance free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
